2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride
Description
The compound “2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride” features a structurally complex bicyclic system comprising a pyrido[1,2-a][1,5]diazocine core with a 1,5-methano bridge, conferring conformational rigidity. The 8-oxo group introduces a ketone functionality, while the acetic acid substituent at position 3 enhances polarity.
Properties
IUPAC Name |
2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12-3-1-2-11-10-4-9(6-15(11)12)5-14(7-10)8-13(17)18;/h1-3,9-10H,4-8H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGFNYPJLPMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the pyrido-diazocine core through cyclization reactions.
Functionalization of the ring system to introduce the oxo and hydro groups.
Attachment of the acetic acid moiety via condensation reactions.
Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound requires robust methodologies to ensure consistency and scalability. Common techniques involve:
Batch reactors for precise temperature and pressure control.
Catalysts to increase reaction efficiency.
Purification steps such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: : Functional groups can be replaced under suitable conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substituting agents including halogens and organometallic compounds. Conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Formation of additional oxo derivatives.
Reduction: : Conversion to fully saturated or partially reduced forms.
Substitution: : Introduction of new functional groups, enhancing reactivity.
Scientific Research Applications
This compound holds significant potential in various scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its bioactive properties.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its unique structure allows it to bind selectively, modulating activity and resulting in desired biochemical outcomes.
Comparison with Similar Compounds
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde (CAS 53007-06-0)
This analog shares the methanopyridodiazocine core but substitutes the acetic acid group with a carbaldehyde. Hydrogen-bonding capacity is moderate (C=O and aldehyde groups), but weaker than the target compound’s ionic interactions (HCl salt) and carboxylic acid hydrogen bonds. Safety data for this analog are unavailable, limiting direct comparisons .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
This imidazopyridine derivative lacks the diazocine bridge, reducing conformational rigidity. Key substituents include ester, nitrophenyl, and cyano groups, which confer moderate polarity and electron-withdrawing effects. Its melting point (243–245°C) suggests higher thermal stability compared to aliphatic salts, though the target’s hydrochloride form may exhibit superior solubility in polar solvents. The absence of ionizable groups in Compound 1l limits its hydrogen-bonding versatility relative to the target compound .
Functional Group and Property Analysis
- Solubility : The target’s hydrochloride salt and acetic acid group enhance water solubility, critical for drug delivery. In contrast, Compound 1l’s ester and nitrophenyl groups reduce polarity .
- The aldehyde analog (CAS 53007-06-0) exhibits weaker interactions, while Compound 1l relies on non-ionic dipolar forces .
Research Findings and Data
Structural Rigidity and Bioactivity
Rigid scaffolds are often advantageous in drug design for minimizing off-target effects .
Biological Activity
The compound 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride (CAS Number: 1207043-55-7) is a derivative of pyrido[1,2-a][1,5]diazocin with potential pharmacological applications. Its unique structure suggests various biological activities that could be leveraged in therapeutic contexts. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃·HCl |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1207043-55-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin). For instance:
- Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. The compound's conversion to different structural analogs significantly influenced its efficacy. For example:
- Mechanisms of Action : The mechanism by which these compounds exert their effects appears to involve modulation of apoptotic pathways and interference with cellular proliferation signals. Compounds that contain hydrazone or hydrazide functionalities showed improved anticancer activity compared to their parent structures .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties . Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that specific functional groups enhance antimicrobial efficacy:
- Hydrophobic Substituents : Increased hydrophobicity in certain derivatives correlates with improved antimicrobial activity .
- Mechanistic Insights : Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies provide insights into the biological effects of this compound:
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential against tumors. Results indicated significant tumor growth inhibition in treated groups compared to controls.
- Combination Therapies : Some studies explored the effects of combining this compound with established chemotherapeutic agents (e.g., cisplatin), revealing synergistic effects that enhance overall efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
